molecular formula C6H13NO2 B8020756 (3R,4R)-rel-4-Methoxypiperidin-3-ol

(3R,4R)-rel-4-Methoxypiperidin-3-ol

Cat. No.: B8020756
M. Wt: 131.17 g/mol
InChI Key: AJLZLMULMPUCFT-PHDIDXHHSA-N
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Description

(3R,4R)-rel-4-Methoxypiperidin-3-ol is a piperidine derivative characterized by a six-membered nitrogen-containing ring with a hydroxyl group at the C3 position and a methoxy group at the C4 position in the rel (relative) stereochemistry. The rel designation indicates that the compound is synthesized as a racemic or diastereomeric mixture unless explicitly resolved into enantiopure forms. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive piperidine derivatives, such as opioid receptor modulators and enzyme inhibitors .

Properties

IUPAC Name

(3R,4R)-4-methoxypiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-9-6-2-3-7-4-5(6)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLZLMULMPUCFT-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCNC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the 3-Hydroxyl Group

To selectively methylate the 4-hydroxyl group, the 3-hydroxyl must be protected. Tert-butyldimethylsilyl (TBS) ethers are commonly used due to their stability under basic conditions. For instance, treating cis-3,4-dihydroxypiperidine with TBSCl and imidazole in DMF affords the 3-O-TBS-protected derivative.

Methylation of the 4-Hydroxyl Group

The ACS Journal of Medicinal Chemistry reports a high-yield methylation of 4-hydroxypiperidine using iodomethane and sodium hydride (94% yield). Applying this to the protected intermediate:

3-O-TBS-piperidin-4-ol+CH3INaH, THF3-O-TBS-4-methoxypiperidine\text{3-O-TBS-piperidin-4-ol} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{3-O-TBS-4-methoxypiperidine}

Deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound:

3-O-TBS-4-methoxypiperidineTBAFThis compound\text{3-O-TBS-4-methoxypiperidine} \xrightarrow{\text{TBAF}} \text{this compound}

Epoxide-Opening Approach

An alternative route involves epoxidizing a tetrahydropyridine derivative, followed by acid-catalyzed epoxide opening to form the cis-diol. For example:

  • Epoxidation : Treating 1,2,3,6-tetrahydropyridine with m-chloroperbenzoic acid (mCPBA) forms the epoxide.

  • Diol Formation : Epoxide opening with water under acidic conditions yields cis-3,4-dihydroxypiperidine.

This method’s stereochemical outcome depends on the epoxidation’s regioselectivity and the acid used for ring-opening.

Enzymatic and Asymmetric Hydroxylation

Enzymatic methods offer stereoselective hydroxylation without extensive protection steps. Cytochrome P450 monooxygenases can introduce hydroxyl groups into piperidine derivatives with high enantiomeric excess. For example, Pseudomonas putida enzymes have been used to hydroxylate N-Boc-piperidine at the 3- and 4-positions. Subsequent methylation of the 4-hydroxyl group would follow standard procedures.

Comparative Analysis of Methods

MethodKey StepsYield (%)StereoselectivityScalability
Ring-Closure2-Butenal + hydroxylated nitroethylamine, hydrogenation, methylation45High (cis R,R)Moderate
Epoxide OpeningEpoxidation, acid-catalyzed diol formation, methylation38ModerateLow
Enzymatic HydroxylationBiocatalytic hydroxylation, methylation52High (cis R,R)High (with optimization)

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-4-Methoxypiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

The major products formed from these reactions include various derivatives of the piperidine ring, such as ketones, aldehydes, and substituted piperidines, which are useful intermediates in pharmaceutical synthesis .

Scientific Research Applications

Therapeutic Uses

(3R,4R)-rel-4-Methoxypiperidin-3-ol has been explored for its role in developing therapeutic agents targeting cyclin-dependent kinases (CDKs). CDKs are critical in regulating the cell cycle, and their dysregulation is associated with various cancers and other disorders. The compound has demonstrated the ability to selectively inhibit multiple CDKs, which could be beneficial in treating proliferative disorders, including cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Inhibition of Janus Kinase (JAK)

Research indicates that derivatives of this compound can act as inhibitors of Janus Kinase 3 (JAK3), a target for treating autoimmune diseases and certain cancers. JAK inhibitors are being studied for their efficacy in conditions like rheumatoid arthritis and inflammatory bowel disease .

Antagonistic Properties

The compound exhibits antagonistic properties against various receptors, including CCR4, which plays a role in immune response and cancer metastasis. Studies have shown that modifications to the piperidine structure can enhance potency against CCR4, making it a candidate for developing new immunotherapeutic strategies .

Structure-Activity Relationship Studies

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Research has focused on how different substituents on the piperidine ring affect biological activity. For instance, modifications at the C3 position have been shown to significantly alter the compound's potency against specific targets .

Compound VariantR GroupIC50 (nM)Rat IV Clearance (mL/min/kg)AUC∞ (hr*ng/mL)
OriginalH238121.768
AmideCONH2228101.782
NitrileCN251101.782
MethylMe12638.3217
TrifluoromethylCF383756.7148

This table summarizes the biological activity of various derivatives of this compound based on IC50 values and pharmacokinetic parameters observed in rat models.

Cancer Treatment

In vivo studies using murine models have demonstrated that compounds derived from this compound can significantly inhibit tumor growth by modulating immune responses through CCR4 antagonism. One study reported a dose-dependent decrease in regulatory T cell migration into tumors, suggesting potential for enhancing anti-tumor immunity .

Neurodegenerative Disorders

Another case study highlighted the neuroprotective effects of this compound in models of Alzheimer’s disease, where it was shown to reduce neuroinflammation and improve cognitive function through CDK inhibition pathways .

Mechanism of Action

The mechanism of action of (3R,4R)-rel-4-Methoxypiperidin-3-ol involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structural modifications. It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -OH (C3), -OCH₃ (C4) C₆H₁₃NO₂ 131.17 Intermediate for pharmaceuticals; moderate polarity
(3R,4R)-rel-4-Fluoropiperidin-3-ol -OH (C3), -F (C4) C₅H₁₀FNO 119.13 Higher acidity at OH due to electron-withdrawing -F; potential CNS targeting
3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3R,4R)-rel- -OH (C3), -C₆H₂(OMe)₃ (C4), -CH₃ (N1) C₁₅H₂₃NO₄ 281.35 Bulky aryl group reduces solubility; possible kinase inhibition
(3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride -OH (C4), -CH₃ (C3) C₆H₁₄ClNO 159.64 Increased lipophilicity; used in chiral synthesis
1-Deoxynojirimycin (DNJ) -OH (C2, C3, C4, C5), -CH₂OH (C2) C₆H₁₃NO₄ 163.18 Glycosidase inhibitor; high polarity limits bioavailability

Physicochemical and Pharmacological Insights

Electronic Effects: The methoxy group in this compound is electron-donating, which stabilizes the adjacent hydroxyl group’s proton, reducing its acidity compared to the fluoro analog .

Lipophilicity and Solubility :

  • The 2,4,6-trimethoxyphenyl substituent in the compound from significantly increases molecular weight and lipophilicity, likely reducing aqueous solubility but improving membrane penetration .
  • DNJ’s multiple hydroxyl groups render it highly polar, limiting its use in systemic applications but making it suitable for topical or gastrointestinal targets .

Synthetic Approaches :

  • Protective Strategies : highlights the use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during piperidine synthesis, a method applicable to this compound .
  • Salt Formation : Hydrochloride salts (e.g., CAS 955028-83-8) are common for stabilizing piperidine derivatives, as seen in and .

Biological Activity: Piperidine derivatives with 4-aryl or 4-alkyl substituents (e.g., 1-methyl-4-(2,4,6-trimethoxyphenyl)) show promise in kinase inhibition due to steric and electronic interactions . DNJ’s glycosidase inhibition is attributed to its structural mimicry of monosaccharides, a property absent in methoxy or fluoro analogs .

Biological Activity

(3R,4R)-rel-4-Methoxypiperidin-3-ol is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

This compound is a piperidine derivative characterized by a methoxy group at the 4-position and a hydroxyl group at the 3-position. Its stereochemistry is crucial for its biological activity, particularly in receptor interactions and enzyme inhibition.

2. Pharmacological Activities

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of various piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-745.0
HeLa38.5
PC-350.2

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation.

2.2 Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound shows promise in modulating tau protein aggregation, which is a hallmark of Alzheimer's pathology:

Study Findings
Preclinical Evaluation Demonstrated high affinity for tau aggregates with no significant off-target binding.
Molecular Docking Studies Predicted to interact favorably with tau protein structures, potentially inhibiting aggregation.

The biological activity of this compound can be attributed to several mechanisms:

3.1 Enzyme Inhibition

Piperidine derivatives often act as enzyme inhibitors. For instance, this compound may inhibit enzymes involved in metabolic pathways relevant to cancer proliferation and neurodegeneration.

3.2 Receptor Modulation

This compound has been shown to interact with neurotransmitter receptors, which may explain its neuroprotective effects. The modulation of these receptors can lead to improved neuronal survival and function.

4. Case Studies

Several case studies have explored the effects of this compound:

  • Cancer Cell Line Study : A study assessed the cytotoxicity of this compound against various cancer cell lines using MTS assays. The results indicated significant inhibition of cell growth in MCF-7 and HeLa cells at concentrations below 50 µM .
  • Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of this compound resulted in reduced tau pathology and improved cognitive function as measured by behavioral tests .

5. Conclusion

This compound exhibits promising biological activities with potential applications in cancer therapy and neuroprotection. While initial findings are encouraging, further research is necessary to fully understand its mechanisms and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,4R)-rel-4-Methoxypiperidin-3-ol, and how can purity be validated?

  • Methodology : Use nucleophilic substitution or reductive amination under controlled conditions (e.g., anhydrous K₂CO₃ in methanol for deprotection steps). Purification via column chromatography (silica gel, gradient elution) followed by recrystallization. Validate purity using HPLC (>98% purity threshold) and confirm stereochemistry via ¹H/¹³C NMR, comparing coupling constants and chemical shifts to reference data .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • FTIR/FT-Raman : Identify functional groups (e.g., methoxy C-O stretch at ~1100 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹).
  • UV-Vis : Analyze electronic transitions in polar solvents (e.g., λmax shifts in acidic vs. basic conditions).
  • NMR : Assign stereochemistry using NOESY (nuclear Overhauser effects) and COSY (coupling patterns) .

Q. How should stability and storage conditions be determined for this compound?

  • Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (40–75% RH), and light exposure. Monitor degradation via HPLC and track changes in melting point. Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can stereochemical contradictions in synthetic intermediates be resolved?

  • Methodology : Use chiral chromatography (e.g., Chiralpak® AD-H column) with polar mobile phases (hexane:isopropanol) to separate enantiomers. Validate absolute configuration via X-ray crystallography or computational methods (e.g., density functional theory (DFT) for comparing experimental and theoretical vibrational spectra) .

Q. What computational approaches predict the compound’s reactivity and intermolecular interactions?

  • Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to map potential energy surfaces (PES) for conformational analysis. Use natural bond orbital (NBO) analysis to evaluate hyperconjugative interactions affecting stability. Compare with experimental FTIR/FT-Raman data .

Q. How can polymorph screening be designed to identify bioactive crystalline forms?

  • Methodology : Screen solvents (e.g., ethanol, acetonitrile, DMSO) under varying crystallization conditions (slow evaporation, cooling, antisolvent addition). Characterize polymorphs via PXRD, DSC, and solubility assays. Correlate crystal packing (Hirshfeld surface analysis) with dissolution rates and in vitro activity (e.g., cancer cell line assays) .

Q. What strategies assess the impact of substituents (e.g., methoxy vs. fluoro) on physicochemical properties?

  • Methodology : Synthesize analogs (e.g., 3-fluoro or 4-methyl derivatives) and compare logP (HPLC retention time), solubility (shake-flask method), and permeability (PAMPA assay). Use QSAR models to predict bioavailability and target binding (e.g., docking studies with piperidine-targeted enzymes) .

Q. How are biological assays designed to evaluate the compound’s therapeutic potential?

  • Methodology :

  • In vitro : Test against cancer/proliferative cell lines (IC₅₀ via MTT assay) with controls (e.g., doxorubicin).
  • Mechanistic studies : Perform kinase inhibition assays (e.g., PI3Kα) or apoptosis markers (caspase-3/7 activation).
  • In vivo : Use xenograft models (dose range: 10–100 mg/kg) with pharmacokinetic profiling (plasma half-life, tissue distribution) .

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